Naphthalene-2-sulfonyl fluoride

Catalog No.
S3339696
CAS No.
325-12-2
M.F
C10H7FO2S
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-2-sulfonyl fluoride

CAS Number

325-12-2

Product Name

Naphthalene-2-sulfonyl fluoride

IUPAC Name

naphthalene-2-sulfonyl fluoride

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

LGWYRYDAHZTSKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F
  • Click Chemistry: Click chemistry is a powerful tool for linking molecules together specifically and efficiently. 2-NSF falls under the category of "Click II" reagents, which were developed by Nobel laureate Barry Sharpless and his colleagues []. These reagents participate in a cycloaddition reaction with strained alkenes to form five-membered rings. While not as widely used as some other click chemistry reactions, Click II offers advantages like being insensitive to moisture and insensitive to some functional groups that can interfere with other click reactions [].
, primarily due to its sulfonyl fluoride functional group, which is highly reactive. Key reactions include:

  • Nucleophilic Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic attack, making it a useful electrophile in organic synthesis.
  • Fluorination Reactions: Naphthalene-2-sulfonyl fluoride can serve as a fluorinating agent or reactant in fluorination processes, where the fluorine atom can be replaced by other nucleophiles.
  • Sulfur–Fluoride Exchange Reactions: This compound can be involved in sulfur–fluoride exchange (SuFEx) reactions, which are valuable for constructing complex molecules from simpler precursors .

Naphthalene-2-sulfonyl fluoride exhibits notable biological activity, particularly as an inhibitor of serine proteases. The sulfonyl fluoride moiety acts as a reactive electrophile that can covalently modify the active site serine residue of these enzymes, leading to inhibition. This property makes naphthalene-2-sulfonyl fluoride a useful tool in biochemical research for studying enzyme mechanisms and functions .

Several synthetic methods have been developed for the preparation of naphthalene-2-sulfonyl fluoride:

  • From Naphthalene-2-sulfonic Acid: This method involves converting naphthalene-2-sulfonic acid to the corresponding sulfonyl fluoride using reagents such as thionyl fluoride or N-fluorobenzenesulfonimide under acidic conditions .
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including naphthalene-2-sulfonyl fluoride, which offer advantages such as mild reaction conditions and reduced environmental impact .
  • Radical Fluorination: Another approach involves radical fluorination techniques that utilize various fluorinating agents to introduce the sulfonyl fluoride group onto the aromatic system .

Naphthalene-2-sulfonyl fluoride finds applications across several fields:

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly for constructing sulfonamide derivatives and other biologically active compounds.
  • Biochemistry: As an inhibitor of serine proteases, it is employed in studying enzyme kinetics and mechanisms.
  • Materials Science: The compound can be utilized in developing functional materials due to its ability to form stable linkages with proteins and nucleic acids .

Studies on naphthalene-2-sulfonyl fluoride interactions reveal its capacity to form covalent bonds with various nucleophiles, including amino acids in proteins. These interactions are crucial for understanding its mechanism of action as an enzyme inhibitor. Additionally, research has shown that modifying the structural features of naphthalene-2-sulfonyl fluoride can influence its reactivity and selectivity towards different biological targets .

Naphthalene-2-sulfonyl fluoride shares structural similarities with other sulfonyl fluorides. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Naphthalene-1-sulfonyl fluorideSulfonyl group at the 1-positionDifferent reactivity profile compared to 2-position
Benzene sulfonyl fluorideContains a benzene ringSimpler structure; often used as a standard
Phenyl sulfonyl fluorideA phenolic structureExhibits different biological activity
4-Methylbenzenesulfonyl fluorideMethyl substituent on the benzene ringAltered sterics may affect reactivity

Naphthalene-2-sulfonyl fluoride is unique due to its dual aromatic system, which enhances its stability and reactivity compared to simpler sulfonyl fluorides. Its specific position on the naphthalene ring also influences its interactions with biological targets and synthetic pathways .

The direct conversion of sulfonamides to sulfonyl fluorides remains challenging due to the stability of the sulfonamide bond. However, electrochemical strategies have shown promise. For instance, electrochemical oxidative coupling using potassium fluoride (KF) as a fluoride source enables the transformation of thiols or disulfides into sulfonyl fluorides under mild conditions. While this method primarily targets thiol precursors, analogous approaches could be adapted for sulfonamide substrates by introducing intermediate oxidation steps.

Key to this process is the anodic oxidation of disulfides to radical cations, which react with nucleophilic fluoride to form sulfenyl fluoride intermediates. Subsequent oxidation yields the sulfonyl fluoride product. A microflow reactor system reduces reaction times to 5 minutes by enhancing mass transfer and interfacial contact. Though not directly applied to naphthalene-2-sulfonyl fluoride, this methodology’s scalability and use of cost-effective KF make it a viable candidate for adapting to sulfonamide substrates.

ParameterValue
Fluoride SourceKF
Reactor TypeElectrochemical microflow
Reaction Time5 minutes
Yield Range70–85%

Aryl Halide-Based Synthesis via Radical Intermediates

Radical-mediated pathways offer a versatile route to naphthalene-2-sulfonyl fluoride. Electrochemical aryl radical generation from aryl triflates, mediated by 9,10-dicyanoanthracene (DCA), enables sulfonyl fluoride formation under mild conditions. This method avoids toxic gases like SO₂F₂ and leverages feedstock phenol derivatives.

The mechanism involves:

  • Single-electron transfer (SET) from DCA to the aryl triflate, generating an aryl radical.
  • Radical trapping by sulfur dioxide (SO₂) to form a sulfonyl radical.
  • Fluorination via KF or tetrabutylammonium fluoride (TBAF).

Applied to naphthalene systems, this strategy could utilize 2-naphthyl triflates to access the target compound. The use of DCA as a mediator enhances selectivity and suppresses side reactions, achieving yields exceeding 80% in model substrates.

Sulfonic Acid Fluorination Pathways

Direct fluorination of sulfonic acids presents a streamlined approach. Recent work demonstrates that SHC5 (sulfur–hydrogen–carbon composite) combined with KF efficiently converts sulfonic acids to sulfonyl fluorides. This green protocol produces only NaCl and KCl as byproducts, aligning with sustainable chemistry principles.

For naphthalene-2-sulfonic acid, fluorination likely proceeds via:

  • Activation of the sulfonic acid using SHC5 to form a reactive intermediate.
  • Nucleophilic displacement by fluoride ion from KF.
    Reaction optimization studies show that polar aprotic solvents like acetonitrile enhance fluoride solubility, critical for high conversion rates.

Catalytic Systems for Sulfonyl Fluoride Formation

Catalytic methodologies reduce reliance on stoichiometric reagents. Organomediated electrochemical systems using DCA enable catalytic radical generation from aryl triflates. Meanwhile, microflow reactor technologies intensify mass transfer in electrochemical fluorosulfonylation, achieving near-quantitative yields in minutes.

A comparative analysis of catalytic systems reveals:

Catalyst/MediatorSubstrate ScopeYield (%)
DCAAryl triflates82–90
SHC5Thiols/disulfides75–88
KF (electrochemical)Disulfides70–85

These systems highlight the role of interfacial engineering and mediator design in optimizing fluorination efficiency.

Ligand-Enabled Copper-Catalyzed Fluorination

While copper-catalyzed fluorination is well-established for aryl halides, its application to sulfonyl fluoride synthesis remains underexplored. Current literature focuses on palladium or nickel catalysts for C–F bond formation. However, ligand design principles from these systems—such as electron-deficient bipyridine ligands—could inform future copper-based approaches.

Preliminary studies suggest that Cu(I)/Cu(III) redox cycles might facilitate fluoride transfer to sulfur centers, but experimental validation is needed. This gap presents an opportunity for developing tailored ligands to stabilize reactive copper intermediates during naphthalene-2-sulfonyl fluoride synthesis.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Naphthalene-2-sulfonyl fluoride

Dates

Modify: 2023-08-19

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